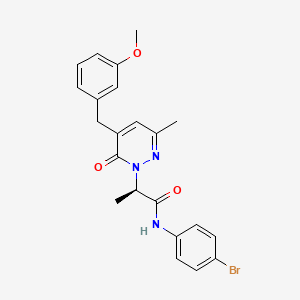
(R)-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, 3-methoxybenzyl chloride, and 3-methyl-6-oxopyridazine. The key steps may involve:
Nucleophilic substitution: Reacting 4-bromophenylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methyl-6-oxopyridazine under acidic or basic conditions to form the pyridazinone ring.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of pyridazinone compounds are investigated for their potential use in treating diseases such as cancer, cardiovascular disorders, and neurological conditions. The specific applications of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide would depend on its biological activity profile.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes, thereby blocking their function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Gene expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone structures, such as 3-methyl-6-oxopyridazin-1(6H)-yl derivatives.
Bromophenyl compounds: Compounds containing the 4-bromophenyl group, such as 4-bromophenylamine derivatives.
Uniqueness
®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C22H22BrN3O3 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC 名称 |
(2R)-N-(4-bromophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C22H22BrN3O3/c1-14-11-17(12-16-5-4-6-20(13-16)29-3)22(28)26(25-14)15(2)21(27)24-19-9-7-18(23)8-10-19/h4-11,13,15H,12H2,1-3H3,(H,24,27)/t15-/m1/s1 |
InChI 键 |
IXJJOFFFTXGHHC-OAHLLOKOSA-N |
手性 SMILES |
CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)[C@H](C)C(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)C(C)C(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
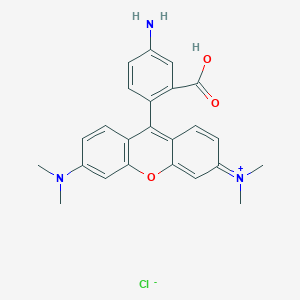
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

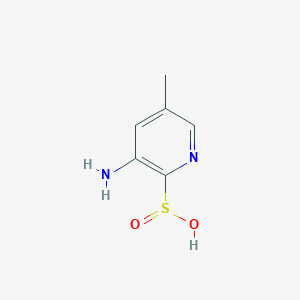
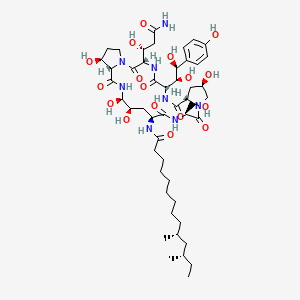
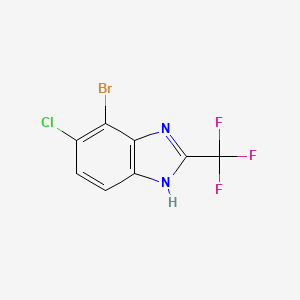
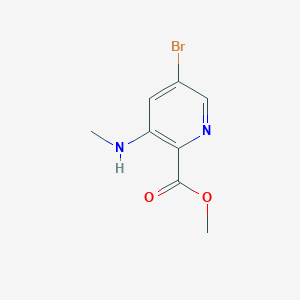
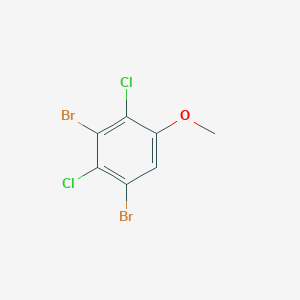
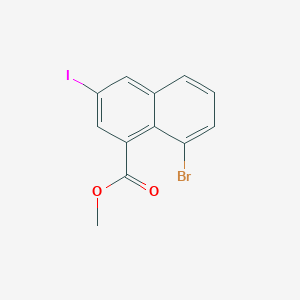
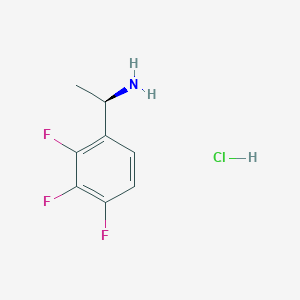
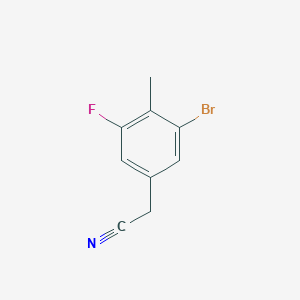
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
